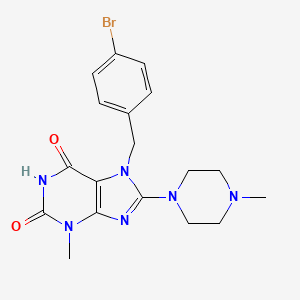

7-(4-bromobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

描述

The compound 7-(4-bromobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione belongs to the purine-2,6-dione family, characterized by a xanthine-like scaffold. Its structure includes:

- 3-Methyl substitution on the purine core, enhancing metabolic stability.

- 4-Methylpiperazinyl group at position 8, modulating solubility and receptor affinity.

属性

IUPAC Name |

7-[(4-bromophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN6O2/c1-22-7-9-24(10-8-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-3-5-13(19)6-4-12/h3-6H,7-11H2,1-2H3,(H,21,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFJUJUDWWMTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

The compound features a purine core substituted with a 4-bromobenzyl group and a 4-methylpiperazine moiety. The structural formula can be represented as follows:

Key Structural Features

- Purine Base : Central to its biological activity.

- Bromobenzyl Group : May enhance lipophilicity and receptor binding.

- Piperazine Ring : Common in pharmacology for its ability to interact with various neurotransmitter receptors.

Research indicates that this compound may act through several mechanisms:

- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, potentially aiding in neurodegenerative diseases like Alzheimer's disease .

- Monoamine Oxidase Inhibition : This activity could contribute to antidepressant effects, as monoamine oxidase inhibitors are known to elevate mood by increasing neurotransmitter levels .

- Antitubercular Properties : Some studies suggest that derivatives of purines exhibit activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .

Therapeutic Applications

The compound may have applications in:

- Neurodegenerative Disorders : Due to its cholinesterase inhibitory properties.

- Psychiatric Disorders : Potential as an antidepressant through monoamine oxidase inhibition.

- Infectious Diseases : As an antitubercular agent.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound alongside similar derivatives. Notably, the following findings have emerged:

Case Studies

- Cholinesterase Inhibition : A study demonstrated that derivatives with similar structures showed significant inhibition of acetylcholinesterase, suggesting the potential for cognitive enhancement in Alzheimer's models .

- Antimicrobial Activity : Another investigation found that purine derivatives exhibited antimicrobial effects against various bacteria and fungi, suggesting a broader spectrum of action .

Data Table of Biological Activities

相似化合物的比较

Structural Analogues by Benzyl Substitution

Key Observations :

- Halogen Effects : Bromine (Br) at the para position (target compound) may enhance receptor affinity compared to Cl or F due to its larger atomic radius and polarizability .

- Piperazine Modifications : 4-Methylpiperazinyl (target compound) balances solubility and steric hindrance, whereas phenylpiperazinyl groups (e.g., in ) may introduce π-π stacking interactions .

Physicochemical Properties

*Estimated based on chloro analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。